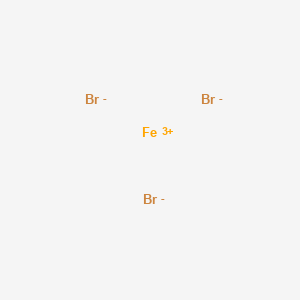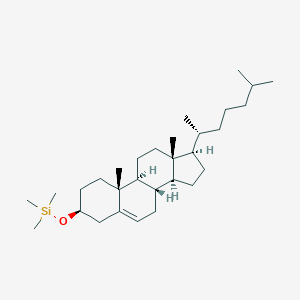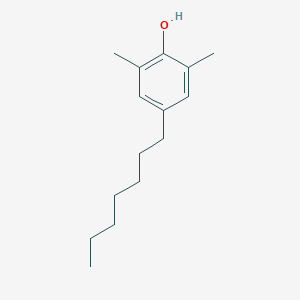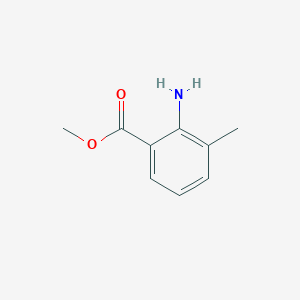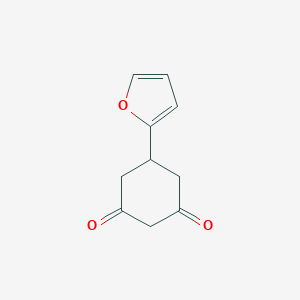
5-(2-Furyl)cyclohexane-1,3-dione
Overview
Description
5-(2-Furyl)-1,3-cyclohexanedione may be used as a reactant in the synthesis of 12-aryl(hetaryl)-9-(2-furyl)-7,8,9,10,11,12-hexahydrobenzo[a]-acridin-11-ones bearing two asymmetric carbon atoms (C9 and C12).
5-(2-furanyl)cyclohexane-1,3-dione is a beta-diketone.
Mechanism of Action
Target of Action
The primary target of 5-(2-Furyl)cyclohexane-1,3-dione (5FUd) is DNA methyltransferases (DNMTs) . DNMTs are enzymes that transfer methyl groups from S-adenosylmethionine to DNA. By inhibiting the activity of DNMTs, 5FUd can interfere with the methylation process of DNA, which plays a crucial role in gene expression and regulation .
Mode of Action
5FUd works by inhibiting the activity of DNMTs . This inhibition disrupts the methylation process of DNA, leading to changes in gene expression. As a result, the growth and proliferation of cancer cells, such as those found in acute lymphoblastic leukemia, can be hindered .
Biochemical Pathways
The inhibition of DNMTs by 5FUd affects the DNA methylation pathways . DNA methylation is a biochemical process crucial to gene expression and regulation. When this pathway is disrupted, it can lead to changes in the expression of genes involved in cell growth and proliferation, thereby affecting the progression of diseases like cancer .
Result of Action
The inhibition of DNMTs by 5FUd leads to changes in gene expression, particularly those genes involved in cell growth and proliferation . This can result in the suppression of cancer cell growth, making 5FUd an effective chemotherapeutic agent for the treatment of acute lymphoblastic leukemia .
Biochemical Analysis
Biochemical Properties
5-(2-Furyl)cyclohexane-1,3-dione works by inhibiting the activity of DNA methyltransferases (DNMTs), which are enzymes that transfer methyl groups from S-adenosylmethionine to DNA . This interaction with DNMTs is crucial for its role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on DNA methylation. By inhibiting DNMTs, it disrupts normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to DNMTs and inhibiting their activity . This leads to changes in gene expression and can have profound effects on cell function .
Properties
IUPAC Name |
5-(furan-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLTVHCMIYGVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351407 | |
| Record name | 5-(2-furyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774-11-4 | |
| Record name | 5-(2-furyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



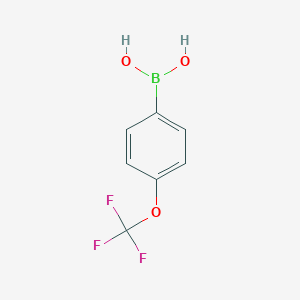

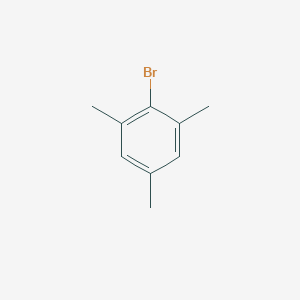
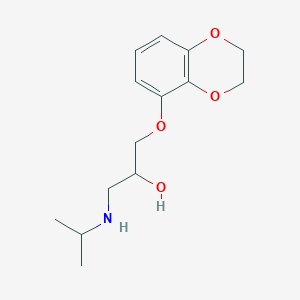
![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
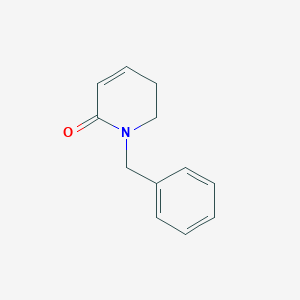

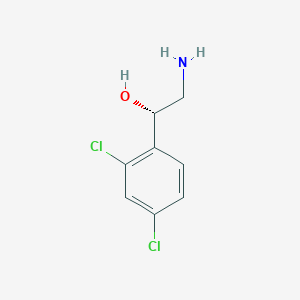
![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)
